molecular formula C15H14ClNO3S B6968872 1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate

1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate

Cat. No.: B6968872
M. Wt: 323.8 g/mol
InChI Key: KSNCSFVYXXOSRI-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-10(15(19)20-8-13-7-17-9-21-13)6-14(18)11-2-4-12(16)5-3-11/h2-5,7,9-10H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNCSFVYXXOSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid with thiazole derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding.

    Industry: In the industrial sector, thiazole derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1,3-Thiazol-5-ylmethyl 4-(4-chlorophenyl)-2-methyl-4-oxobutanoate can be compared with other thiazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting biological activities.

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